molecular formula C10H5ClN2O4 B3031713 4-Chloro-1,5-dinitronaphthalene CAS No. 63921-08-4

4-Chloro-1,5-dinitronaphthalene

Cat. No.: B3031713
CAS No.: 63921-08-4
M. Wt: 252.61 g/mol
InChI Key: KCMPORJIBRHUHC-UHFFFAOYSA-N
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Description

4-Chloro-1,5-dinitronaphthalene is an organic compound with the molecular formula C10H5ClN2O4 and a molecular weight of 252.61 g/mol . This compound is characterized by the presence of a chlorine atom and two nitro groups attached to a naphthalene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-1,5-dinitronaphthalene typically involves the nitration of 1-nitronaphthalene. One efficient method includes the use of nitrogen dioxide (NO2) in the presence of a solid superacid catalyst such as sulfated zirconia (SO42−/ZrO2) and acetic anhydride under mild conditions . This method achieves a high conversion rate and selectivity for 1,5-dinitronaphthalene. Industrial production methods often utilize similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-1,5-dinitronaphthalene undergoes various chemical reactions, including:

    Nitration: Further nitration can lead to the formation of trinitronaphthalene derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. .

Scientific Research Applications

4-Chloro-1,5-dinitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1,5-dinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in oxidative stress and other biochemical effects, making it a useful tool in studying cellular responses to nitroaromatic compounds .

Comparison with Similar Compounds

4-Chloro-1,5-dinitronaphthalene can be compared with other dinitronaphthalene derivatives such as:

Properties

IUPAC Name

4-chloro-1,5-dinitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O4/c11-7-4-5-8(12(14)15)6-2-1-3-9(10(6)7)13(16)17/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMPORJIBRHUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303870
Record name 4-Chloro-1,5-dinitronaphthalene
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Molecular Weight

252.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63921-08-4
Record name 4-Chloro-1,5-dinitronaphthalene
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Record name 4-Chloro-1,5-dinitronaphthalene
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Record name Naphthalene,5-dinitro-
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Record name 4-Chloro-1,5-dinitronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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